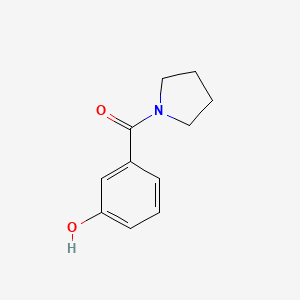
(3-羟基苯基)(吡咯烷-1-基)甲酮
描述
The compound "(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone" is a chemical structure that is part of a broader class of compounds that have been studied for various biological activities and chemical properties. The related compounds in the provided papers exhibit a range of activities, including aldose reductase inhibition, antimicrobial properties, and anti-inflammatory and anti-ulcer activities. These compounds are characterized by the presence of a phenyl group attached to a methanone moiety, with various substitutions that affect their chemical behavior and biological activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, often starting with different phenyl or pyridyl groups. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor involved the combination of a difluoro-hydroxyphenyl group with a pyrrol moiety to yield a compound with significant in vitro potency . Another example is the three-component synthesis of a pyridine derivative, which was achieved using malononitrile, an aldehyde, and piperidine, indicating the versatility of synthetic approaches for these types of compounds . The synthesis processes are crucial for the development of new pharmaceutical agents with improved efficacy and reduced side effects .
Molecular Structure Analysis
The molecular structures of these compounds have been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction (XRD). For example, the crystal and molecular structure of a related compound was determined by XRD, revealing specific intermolecular hydrogen bonding patterns . The molecular geometries and vibrational frequencies of some compounds were also calculated using density functional theory (DFT), providing insights into their stability and reactivity .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the presence of amino or hydroxy groups can lead to the formation of hydrogen bonds, which can affect the compounds' chemical behavior in biological systems or during synthesis . The substitution patterns on the phenyl rings can lead to different electronic properties, as evidenced by studies on the spectroscopic properties of substituted methanones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, fluorescence, and absorption characteristics, are affected by their structural features and the environment. Studies have shown that the solvent polarity and hydrogen-bonding abilities can significantly influence the spectroscopic properties of these compounds . Additionally, the introduction of organotin(IV) to the structure of a related compound has been shown to enhance its antimicrobial activity, demonstrating the importance of metal complexes in medicinal chemistry .
科学研究应用
合成和表征
有机锡(IV)配合物的合成:已合成并表征了使用(2-羟基苯基)(吡咯烷-1-基)甲酮衍生物的新型有机锡(IV)配合物。由于与其他有机锡(IV)衍生物相比具有更好的抗菌活性,这些配合物显示出作为药物的潜力 (Singh, Singh, & Bhanuka, 2016).
新型稠合色酮-嘧啶杂交体:已描述了一种利用(2-羟基苯基)(吡咯烷-1-基)甲酮合成功能化新型色酮-嘧啶杂交体的合成方法,突出了其在创建复杂化学结构中的实用性 (Sambaiah 等,2017).
吡唑衍生物的区域选择性合成:研究证明了 1H-吡唑-5-基(2-羟基苯基)甲酮衍生物的区域选择性合成工艺,强调了该化合物在促进复杂化学反应中的作用 (Alizadeh, Moafi, & Zhu, 2015).
分子结构分析
- 晶体和分子结构分析:对(2-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯基)(吡咯烷-1-基)甲酮等化合物的详细晶体学和构象分析展示了(3-羟基苯基)(吡咯烷-1-基)甲酮在构效关系研究中的应用 (Huang 等,2021).
抗菌和抗惊厥活性
抗菌活性:(3-羟基苯基)(吡咯烷-1-基)甲酮的衍生物已被发现对各种病原体具有良好的活性,在抗菌应用中有效 (Kumar, Meenakshi, Kumar, & Kumar, 2012).
抗惊厥剂:已合成新型衍生物作为钠通道阻滞剂和抗惊厥剂的潜力,说明了该化合物在神经系统疾病中的治疗潜力 (Malik & Khan, 2014).
作用机制
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that pyrrolidine derivatives have been used to target a variety of biochemical pathways in the treatment of human diseases .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives have been used to obtain compounds with a variety of biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
属性
IUPAC Name |
(3-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-5-3-4-9(8-10)11(14)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEDRCTWMPTANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537475 | |
| Record name | (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
CAS RN |
80917-39-1 | |
| Record name | (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidine-1-carbonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




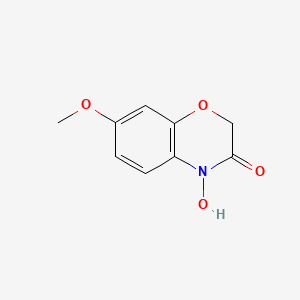


![(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031797.png)
![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)
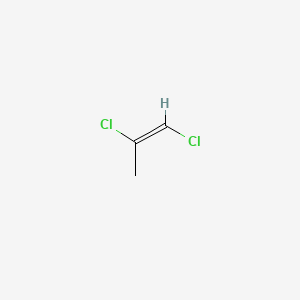


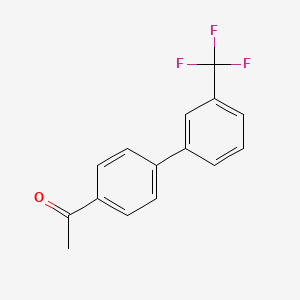
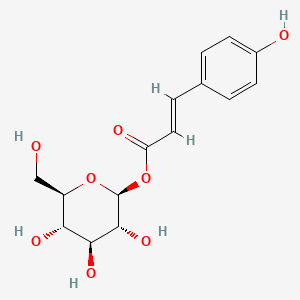
![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031807.png)
![Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3031809.png)
![2'-Methyl[1,1'-biphenyl]-3-ol](/img/structure/B3031810.png)